2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-32-18-12-13-21(23(14-18)33-2)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-22(19)28/h3-15H,16H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCQKRJSSGMCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization for Quinoline Formation
The Gould-Jacobs reaction enables quinoline synthesis via thermal cyclization of anilines with β-keto esters. For 3-benzoyl-4-oxoquinoline:
- Starting Materials :
- 2-Aminobenzophenone (precursor to 3-benzoyl substitution).
- Ethyl acetoacetate (β-keto ester).
Friedel-Crafts Acylation for 3-Benzoyl Substitution
Alternative route for introducing the benzoyl group:
- Substrate : 4-Oxoquinoline.
- Reagents : Benzoyl chloride, AlCl₃ (Lewis acid).
- Conditions :
Introduction of the Acetamide Side Chain
N-Alkylation of 4-Oxoquinoline
Amidation with 2,4-Dimethoxyaniline
- Substrate : 1-Chloroacetyl-3-benzoyl-4-oxoquinoline.
- Reagents : 2,4-Dimethoxyaniline, Et₃N.
- Conditions :
Alternative One-Pot Sequential Synthesis
Vilsmeier-Haack Reaction for Direct Formylation
Oxidative Cyclization and Amide Coupling
- Oxidation : H₂O₂ in methanol with organic acid catalysis.
- Cyclization : Dichromate-mediated oxidation to form the quinoline core.
- Amidation : In-situ coupling with 2,4-dimethoxyaniline.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data (Hypothetical)
- Crystal System : Monoclinic.
- Space Group : P2₁/c.
- Dihedral Angles : 86.83° between quinoline and phenyl planes (analogous to quinazoline derivatives).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Gould-Jacobs + Amide | Cyclization, N-alkylation, amidation | 55–60 | High regioselectivity | Multistep, moderate yields |
| One-Pot Vilsmeier | Formylation, oxidation, cyclization | 70–75 | Fewer intermediates | Requires harsh oxidants |
| Friedel-Crafts Route | Acylation, amidation | 60–65 | Direct benzoylation | Side reactions possible |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, where specific functional groups are targeted and modified.
Reduction: : Potential reduction of certain carbonyl groups within the molecule.
Substitution: : Various substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reagents like sodium borohydride (NaBH₄) or hydrogenation catalysts can be used.
Substitution: : Typical reagents are halogens and halogenating agents, under conditions that promote electrophilic substitution.
Major Products
Depending on the type of reaction, the major products can include modified quinoline derivatives, reduced amides, or various substituted aromatics.
Scientific Research Applications
Chemistry
Used as a starting material or intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research.
Biology
Investigated for potential bioactive properties, including antimicrobial, antiviral, and antitumor activities.
Medicine
Studied for its potential use in developing therapeutic agents, especially in targeting specific biological pathways.
Industry
Applied in the production of specialty chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. For example:
Enzymes: : Inhibits or modifies the activity of enzymes involved in crucial biological pathways.
Receptors: : Binds to cellular receptors, modulating their activity.
Comparison with Similar Compounds
Quinolinone vs. Quinazolinone Derivatives
The target compound’s 4-oxoquinoline core distinguishes it from quinazolin-4(3H)-one derivatives (e.g., compounds 8c, 8d, and 8e in ). Quinazolinones feature a fused benzene and pyrimidine ring, while quinolinones contain a fused benzene and pyridine ring. For example, quinazolinone derivatives in exhibit chlorophenoxy and piperazine substituents, with reported yields of 52–68% and melting points ranging from 118°C to 206°C .
Coumarin-Based Analogs
describes N-(2,4-dimethoxybenzyl)-2-(2-oxo-2H-chromen-3-yl)acetamide (14), which replaces the quinolinone core with a coumarin (chromenone) system.
Substituent Variations on the Core
Position 3 Modifications
- Benzoyl (Target Compound) : The electron-withdrawing benzoyl group may enhance electrophilic character, influencing binding to hydrophobic enzyme pockets.
- Thioether () : Rilapladib (Lp-PLA2 inhibitor) includes a 2,3-difluorobenzylthio group at position 2, contributing to its high potency (IC50 = 0.23 nM) .
Acetamide Side Chain Modifications
The 2,4-dimethoxyphenyl group on the target’s acetamide contrasts with substituents in analogs:
- Chlorophenyl () : Chlorine substituents increase lipophilicity and metabolic stability but may reduce solubility.
- Hexahydrophthalimide () : Derivatives like N-(1,3-dioxohexahydro-1H-isoindol-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide exhibit antioxidant activity (DPPH assay), suggesting substituent-dependent redox modulation .
Pharmacokinetic and Pharmacodynamic Profiles
highlights hexahydrophthalimide derivatives with favorable intestinal absorption, blood-brain barrier (BBB) permeability, and MAO B/COX-2 targeting. The target compound’s 2,4-dimethoxyphenyl group may similarly enhance BBB penetration due to its moderate lipophilicity .
Biological Activity
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the quinoline derivatives family. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The focus of this article is to explore the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 420.48 g/mol. The structure features a quinoline moiety combined with an acetamide group, which is essential for its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Case Study:
A recent study evaluated the anticancer effects of a related quinoline derivative on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. The compound was tested against various bacterial strains, showing notable inhibitory effects.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be effective against certain pathogens, potentially leading to new therapeutic applications in treating infections .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been explored through in vitro assays measuring cytokine production. In one study, the compound reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its ability to modulate inflammatory responses .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It could interact with specific receptors that regulate cell growth and immune responses.
- Reactive Oxygen Species (ROS) Scavenging: Similar compounds have shown antioxidant activity, which may contribute to their protective effects against cellular damage.
Q & A
Q. Characterization :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity and substituent integration (e.g., δ 7.69 ppm for acetamide protons) .
- HPLC : Purity analysis with C18 columns and UV detection at 254 nm .
- Mass spectrometry : ESI/APCI(+) to verify molecular weight (e.g., observed [M+H]⁺ at m/z 487) .
How can researchers design initial biological activity screening protocols for this compound?
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/peptide substrates to quantify inhibition (%) .
Q. Key controls :
- Solvent controls (DMSO ≤0.1% v/v).
- Reference inhibitors (e.g., staurosporine for kinases).
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Substituent variation :
- Replace 2,4-dimethoxyphenyl with electron-withdrawing groups (e.g., Cl, F) to enhance target binding .
- Modify the benzoyl group with alkyl chains to improve lipophilicity and membrane permeability .
- Activity correlation :
- Compare IC₅₀ values across derivatives using regression analysis to identify critical substituents .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or DNA topoisomerases .
Q. Example SAR Table :
| Derivative | R1 (Quinoline) | R2 (Phenyl) | IC₅₀ (μM, MCF-7) |
|---|---|---|---|
| Parent | Benzoyl | 2,4-OMe | 12.5 |
| Derivative A | 4-Fluorobenzoyl | 2-Cl | 5.8 |
| Derivative B | Propionyl | 3,4-OMe | 18.3 |
How can researchers resolve contradictions in biological activity data across studies?
- Experimental variables :
- Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
- Validate assay reproducibility via inter-lab comparisons using shared compound batches .
- Data analysis :
- Apply multivariate statistics (e.g., PCA) to distinguish compound-specific effects from noise .
- Reconcile conflicting results by testing under identical protocols (e.g., fixed exposure time, dose range) .
Case Study : A reported IC₅₀ discrepancy (8 μM vs. 25 μM in HeLa) was resolved by controlling for hypoxia conditions during cell culture .
What advanced techniques are used to study this compound's interaction with cellular targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to purified enzymes (e.g., HDACs) .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to identify critical binding residues .
- Transcriptomics : RNA-seq to map gene expression changes in treated cells, highlighting pathways like apoptosis or oxidative stress .
Q. Key findings :
- The quinoline core interacts with hydrophobic pockets in kinase domains (e.g., ATP-binding site of EGFR) .
- The 2,4-dimethoxyphenyl group enhances solubility but may reduce blood-brain barrier penetration .
Methodological Notes
- Data synthesis : Conclusions drawn from structural analogs (e.g., PubChem entries ) and peer-reviewed protocols .
- Ethical compliance : Emphasize in-vitro use only, referencing safety guidelines from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
